1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea
Description
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea is a substituted urea derivative characterized by a propyl group, a thiophen-3-ylmethyl moiety, and an ortho-tolyl substituent. Urea derivatives are widely studied for their diverse biological activities and structural versatility in medicinal chemistry and materials science . This compound’s synthesis likely follows methodologies analogous to those described for related 1-alkyl(aryl)-3-[heterocyclic]ureas, involving reactions between amines and azides or pyrazolooxazinones under reflux conditions in solvents like toluene or chloroform .
Properties
IUPAC Name |
3-(2-methylphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-3-9-18(11-14-8-10-20-12-14)16(19)17-15-7-5-4-6-13(15)2/h4-8,10,12H,3,9,11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEVWXXOMZFWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C16H20N2OS and a molecular weight of 288.41 g/mol, this compound exhibits a combination of urea and thiophene functionalities, which are known to influence biological interactions.
Chemical Structure and Properties
The compound's IUPAC name is 3-(2-methylphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea. Its structure can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2OS |
| Molecular Weight | 288.41 g/mol |
| Purity | ≥95% |
| IUPAC Name | 3-(2-methylphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential antimicrobial properties, particularly against bacterial and fungal pathogens.
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs exhibit significant antibacterial and antifungal activities. For instance, derivatives containing thiophene rings are often evaluated for their efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various urea derivatives, including those similar to this compound. The results indicated that these compounds could inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .
Table 2: Antibacterial Activity Comparison
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Similar Urea Derivative A | 0.0039 | E. coli |
| Similar Urea Derivative B | 0.025 | S. aureus |
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific bacterial enzymes or receptors. The presence of the thiophene moiety may enhance binding affinity to these targets, thereby inhibiting essential cellular processes in pathogens.
Research Findings
Further exploration into the compound's biological activities has been limited but promising. The structural similarities with other known bioactive compounds suggest potential pathways for further investigation.
Potential Applications:
- Antibacterial Agents : Due to its activity against resistant strains.
- Antifungal Treatments : Potential efficacy against various fungal infections.
- Medicinal Chemistry : As a lead compound for drug development targeting specific diseases.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparisons
*LogP values estimated via fragment-based methods.
Crystallographic and Computational Analysis
Advanced tools like SHELXL (for refinement) and Mercury CSD (for visualizing intermolecular interactions) enable detailed comparisons of urea derivatives . For example:
- Hydrogen-bonding networks : The thiophene S atom may participate in weaker C–H···S interactions, unlike benzyl analogs reliant on C–H···π bonds.
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